molecular formula C13H24O2 B153637 Ethyl 10-undecenoate CAS No. 692-86-4

Ethyl 10-undecenoate

Cat. No.: B153637
CAS No.: 692-86-4
M. Wt: 212.33 g/mol
InChI Key: FXNFFCMITPHEIT-UHFFFAOYSA-N
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Description

Ethyl 10-undecenoate, also known as ethyl undecylenate, is an organic compound with the molecular formula C13H24O2. It is an ester derived from 10-undecenoic acid and ethanol. This compound is known for its applications in various industries, including flavors and fragrances, due to its pleasant odor. It is also used in the synthesis of polymers and other fine chemicals .

Mechanism of Action

Mode of Action

It’s known that it’s a volatile organic compound , but how it interacts with its targets and the resulting changes are still under investigation.

Biochemical Pathways

Ethyl 10-undecenoate is reported to form during the thermal oxidative decomposition of linolenates . This suggests that it may be involved in lipid oxidation pathways.

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 10-undecenoate can be synthesized through the esterification of 10-undecenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out by heating the mixture to around 70°C to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is often produced via transesterification reactions. One notable method involves the use of a copper-deposited vanadium pentoxide (V2O5) catalyst. This catalyst facilitates the transesterification of this compound with various alcohols, including primary alcohols, to produce the desired ester with high selectivity and efficiency .

Chemical Reactions Analysis

Scientific Research Applications

Ethyl 10-undecenoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 10-undecenoate can be compared with other similar compounds such as:

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties, making it valuable in various industrial and research applications.

Properties

IUPAC Name

ethyl undec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3H,1,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNFFCMITPHEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4044828
Record name Ethyl undec-10-enoate
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Molecular Weight

212.33 g/mol
Source PubChem
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Physical Description

Liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid
Record name Ethyl 10-undecenoate
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Record name Ethyl 10-undecenoate
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Record name Ethyl 10-undecenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/366/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

258.00 to 259.00 °C. @ 760.00 mm Hg
Record name Ethyl 10-undecenoate
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Density

0.877-0.882
Record name Ethyl 10-undecenoate
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CAS No.

692-86-4
Record name Ethyl 10-undecenoate
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Record name Ethyl 10-undecenoate
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Record name 10-Undecenoic acid, ethyl ester
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Record name Ethyl undec-10-enoate
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Record name Ethyl undec-10-enoate
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Record name ETHYL 10-UNDECENOATE
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Record name Ethyl 10-undecenoate
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Melting Point

-38 °C
Record name Ethyl 10-undecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Ethyl 10-undecenoate?

A: this compound finds use in various industries. It's a common fragrance ingredient [, ] and serves as a valuable precursor in synthesizing other chemicals. For example, it can be transformed into 1,ω-diene, a monomer used to create biobased polyesters [].

Q2: How does the presence of ethanol affect the hydroformylation of this compound?

A: Research indicates that ethanol plays a crucial role in achieving high aldehyde yields during the hydroformylation of this compound []. While the exact mechanism is not fully elucidated in the paper, the presence of ethanol likely influences the solubility of reactants or the stability of reaction intermediates.

Q3: How can this compound be used to synthesize silicon nanocrystals?

A: this compound can be hydrolyzed to form 10-undecenoic acid, which then serves as a ligand for silicon nanocrystals []. This functionalization method allows for size-selective separation and improves the colloidal stability of the nanocrystals in aqueous solutions.

Q4: What is the role of copper in the transesterification of this compound?

A: Copper deposited on V2O5 acts as a catalyst in the transesterification of this compound with alcohols like 1,4-cyclohexanedimethanol []. The copper enhances both the activity and selectivity of the reaction, making it a more efficient process for converting plant oils into valuable monomers.

Q5: Can this compound be used to create polymers with specific properties?

A: Yes, this compound can be copolymerized with ethene using a cationic palladium diimine catalyst []. This process allows for the synthesis of branched polyethenes containing both alkyl and ester-functional alkyl side chains. The resulting polymers are amorphous with glass transition temperatures around -65°C.

Q6: Are there any known reactions of this compound with ozone?

A: Yes, ozonolysis of this compound in ethanol primarily yields diethyl sebacate []. Additionally, reductive amination of the ozonolysis products with ethanolic ammonia can produce ethyl 10-aminodecanoate [].

Q7: Has this compound been investigated for its potential use in insecticides?

A: While not an insecticide itself, this compound served as a starting material in the synthesis of 4-(11-azidoundecyl-2-amino)quinazoline []. This compound is a potential photoaffinity probe designed to target NADH:ubiquinone oxidoreductase, an enzyme vital for insect survival.

Q8: What is known about the safety of this compound?

A: The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this compound [, ]. While specific details are not provided in the abstracts, these assessments likely cover toxicological data and potential environmental impacts.

Q9: Can this compound be used as a starting material for synthesizing other valuable chemicals?

A: Yes, Lewis acid-induced additions to this compound can lead to the formation of branched and functionalized fatty compounds []. For example, SnCl4-induced additions of nitriles yield esters of N-acylamino fatty acids, while alkylaluminium halide-induced ene additions of formaldehyde produce primary homoallylic alcohols.

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